molecular formula C14H20N2O3 B077737 Barbituric acid, 1,3-diallyl-5,5-diethyl- CAS No. 14167-74-9

Barbituric acid, 1,3-diallyl-5,5-diethyl-

Cat. No. B077737
CAS RN: 14167-74-9
M. Wt: 264.32 g/mol
InChI Key: OQJNEKQRESAPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 1,3-diallyl-5,5-diethyl- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and ethanol. Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

Barbituric acid, 1,3-diallyl-5,5-diethyl- acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, barbituric acid, 1,3-diallyl-5,5-diethyl- enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects of barbiturates.

Biochemical And Physiological Effects

Barbituric acid, 1,3-diallyl-5,5-diethyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of GABA-mediated chloride ion currents, leading to increased inhibition of neuronal activity. Additionally, it has been shown to decrease the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. These effects contribute to the sedative and hypnotic effects of barbiturates.

Advantages And Limitations For Lab Experiments

Barbituric acid, 1,3-diallyl-5,5-diethyl- has a number of advantages and limitations for use in laboratory experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying the function of GABA receptors. Additionally, it has relatively low toxicity compared to other barbiturates, making it safer to use in experiments. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of sedation or hypnosis in animal models.

Future Directions

There are a number of future directions for research involving barbituric acid, 1,3-diallyl-5,5-diethyl-. One area of interest is the development of new barbiturate-based drugs with improved pharmacokinetic properties and reduced side effects. Additionally, there is ongoing research into the role of GABA receptors in various neurological disorders, such as epilepsy and anxiety disorders, and barbituric acid, 1,3-diallyl-5,5-diethyl- may be a useful tool for studying these conditions. Finally, there is ongoing research into the development of new sedatives and anesthetics for use in clinical settings, and barbituric acid, 1,3-diallyl-5,5-diethyl- may have potential applications in this area as well.

Synthesis Methods

Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of reactions. The yield of the final product is typically around 50-60%, and the purity can be increased through recrystallization.

Scientific Research Applications

Barbituric acid, 1,3-diallyl-5,5-diethyl- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have sedative and hypnotic effects, and has been used as a model compound for studying the mechanism of action of other barbiturates. Additionally, it has been used as a tool for studying the function of GABA receptors, which are the primary target of barbiturates.

properties

CAS RN

14167-74-9

Product Name

Barbituric acid, 1,3-diallyl-5,5-diethyl-

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5,5-diethyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H20N2O3/c1-5-9-15-11(17)14(7-3,8-4)12(18)16(10-6-2)13(15)19/h5-6H,1-2,7-10H2,3-4H3

InChI Key

OQJNEKQRESAPIR-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC

Other CAS RN

14167-74-9

Origin of Product

United States

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